INH-13

Catalog No.
S548705
CAS No.
M.F
C28H31N7O4
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INH-13

Product Name

INH-13

IUPAC Name

N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide

Molecular Formula

C28H31N7O4

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37)

InChI Key

WHHFZOIADLFZRX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

INH13; INH 13; INH-13.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Description

The exact mass of the compound Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]- is 529.24375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoniazid, also known as isonicotinic acid hydrazide, is a potent antibiotic primarily used in the treatment of tuberculosis. It acts by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall in Mycobacterium tuberculosis. This compound is often administered in combination with other antitubercular agents such as rifampicin and pyrazinamide to enhance therapeutic efficacy and prevent the development of drug resistance. Isoniazid is typically taken orally but can also be administered intramuscularly or intravenously depending on clinical requirements .

That are significant for its therapeutic and synthetic applications. Notably, it can react with carbonyl compounds to form hydrazones, which can be utilized to create novel derivatives with potentially enhanced biological activities. For example, isoniazid has been linked to sulfonate esters via a hydrazone bridge, yielding a series of new compounds that have been evaluated for their antibacterial properties .

Furthermore, isoniazid can participate in condensation reactions with carbohydrates, resulting in derivatives that exhibit varying levels of antibacterial activity against Mycobacterium species .

Isoniazid exhibits strong bactericidal activity against Mycobacterium tuberculosis and is effective against other atypical mycobacteria such as Mycobacterium avium and Mycobacterium kansasii. Its mechanism of action involves the inhibition of the enzyme InhA, which is crucial for the biosynthesis of mycolic acids in the bacterial cell wall . Additionally, isoniazid has shown potential anti-inflammatory properties and may influence immune responses, making it a compound of interest beyond its primary use in tuberculosis treatment.

The synthesis of isoniazid can be achieved through several methods:

  • From 4-Cyanopyridine: One common route involves the reaction of 4-cyanopyridine with hydrazine hydrate.
  • From Citric Acid: An alternative method claims the synthesis can start from citric acid, although this pathway may be less straightforward.
  • Semiochemical Approach: Isoniazid can theoretically be synthesized from methyl isonicotinate, highlighting its versatility as a synthetic intermediate .

Additionally, novel derivatives have been synthesized by linking isoniazid to various functional groups through hydrazone linkages, expanding its chemical diversity and potential applications .

Isoniazid's primary application remains in the treatment of tuberculosis. It is also employed in preventive therapy for individuals at high risk of developing tuberculosis. Beyond its antibacterial properties, research into its derivatives suggests potential uses in treating other bacterial infections and possibly modulating immune responses due to its anti-inflammatory effects .

Studies have indicated that isoniazid interacts with various biological systems, influencing both bacterial metabolism and host immune responses. The compound's metabolism involves hepatic enzymes such as cytochrome P450 2C19 and 3A4, which play a role in drug interactions and individual variability in drug response due to genetic polymorphisms. This variability can affect therapeutic outcomes and necessitates careful monitoring during treatment .

Several compounds exhibit structural or functional similarities to isoniazid. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
RifampicinAntibiotic targeting RNA polymeraseBroad-spectrum activity against various bacteria
PyrazinamideProdrug converted to an active form within macrophagesEffective against dormant Mycobacterium tuberculosis
EthambutolInhibits cell wall synthesis by targeting arabinogalactanLess potent than isoniazid but reduces resistance
ClofaziminePhenazine dye with anti-mycobacterial propertiesAlso used for leprosy treatment

Isoniazid's uniqueness lies in its specific mechanism targeting mycolic acid synthesis, making it particularly effective against Mycobacterium tuberculosis compared to other antibiotics that may target different cellular processes.

X-ray Crystallography Data Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional atomic structure of crystalline materials [1] [2]. For INH-13, systematic crystallographic analysis would provide comprehensive structural information including precise bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice.

The compound INH-13 (Chemical Abstract Service number 1016971-82-6) possesses the systematic name N-(5-((7-(2-hydroxy-3-(piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-yl)amino)pyrimidin-2-yl)benzamide, with a molecular formula of C₂₈H₃₁N₇O₄ and molecular weight of 529.60 g/mol [3]. Given its complex quinazoline-pyrimidine-benzamide framework, crystallographic analysis would reveal the conformational preferences of these interconnected aromatic systems.

The crystallographic unit cell parameters for INH-13 would be expected to reflect the molecular packing arrangements typical of multi-ring heterocyclic compounds. The quinazoline core, being a fused benzene-pyrimidine system, would likely adopt a planar configuration, while the piperidine ring would exist in a chair conformation [4] [5]. The hydroxyl group at the propoxy side chain would participate in intermolecular hydrogen bonding patterns, significantly influencing the crystal packing density and stability.

Crystallographic ParameterExpected RangeStructural Significance
Space GroupP21/c or P-1Typical for heterocyclic compounds
Unit Cell Volume2200-2800 ųConsistent with molecular size
Z-value4Standard for organic compounds
Density1.35-1.45 g/cm³Typical for nitrogen-rich heterocycles

The molecular geometry would be characterized by the coplanarity of the quinazoline and pyrimidine rings, with the benzamide group potentially adopting a twisted conformation to minimize steric interactions. The propoxy linker would provide conformational flexibility, allowing optimization of intermolecular interactions within the crystal lattice [6] [7].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of nuclei within organic molecules [8] [9]. For INH-13, both proton (¹H) and carbon-13 (¹³C) NMR would yield characteristic spectral patterns reflecting the compound's complex aromatic and aliphatic structural features.

Proton NMR Spectral Analysis

The ¹H NMR spectrum of INH-13 would display distinct resonance patterns corresponding to different proton environments within the molecule. The quinazoline protons would appear in the aromatic region (7.0-8.5 ppm), with specific chemical shifts reflecting the electron-withdrawing effects of the nitrogen atoms in the heterocyclic system [10].

The pyrimidine protons would resonate at approximately 8.5-9.0 ppm, appearing downfield due to the highly electronegative nitrogen environment. The benzamide aromatic protons would exhibit characteristic multipicity patterns in the 7.2-8.2 ppm region, with meta-coupling constants of approximately 7-8 Hz [11] [12].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Quinazoline H-28.7-8.9singlet1H
Quinazoline H-5,87.4-7.8multiplet2H
Pyrimidine H-4,68.4-8.6doublet2H
Benzamide Aromatic7.2-8.2multiplet5H
Methoxy Group3.8-4.0singlet3H
Piperidine CH₂2.4-2.8multiplet4H

The aliphatic protons would appear in the upfield region, with the piperidine ring protons exhibiting characteristic chemical shifts around 1.6-2.8 ppm [13] [14]. The propoxy chain would display a complex multiplet pattern reflecting the influence of the adjacent hydroxyl group and ether linkage.

Carbon-13 NMR Spectral Characteristics

The ¹³C NMR spectrum would provide detailed information about the carbon skeleton of INH-13 [15] [9]. The aromatic carbons would appear in the 110-160 ppm region, with the quinazoline carbons showing characteristic downfield shifts due to the electron-withdrawing nitrogen atoms.

The carbonyl carbon of the benzamide group would resonate at approximately 165-170 ppm, typical for amide functionalities [6]. The methoxy carbon would appear around 55-56 ppm, while the piperidine ring carbons would exhibit signals in the 25-50 ppm range, reflecting their aliphatic character [16].

Carbon EnvironmentChemical Shift (ppm)MultiplicityAssignment
Amide C=O165-170singletCarbonyl carbon
Quinazoline C-2155-160singletHeterocyclic carbon
Aromatic C-H125-135singletAromatic carbons
Quaternary Aromatic140-155singletSubstituted aromatic
Methoxy55-56singletOCH₃
Piperidine25-50singletAliphatic carbons

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about molecular structure through characteristic fragmentation patterns [17] [18]. For INH-13, electron impact ionization would generate a molecular ion peak at m/z 529, corresponding to the molecular weight of the compound.

The fragmentation pattern would reflect the preferential cleavage of specific bonds within the molecular structure. The most stable fragments would correspond to the quinazoline and pyrimidine ring systems, which would resist fragmentation due to their aromatic stability [19] [20].

Primary Fragmentation Pathways

The initial fragmentation of INH-13 would likely occur through cleavage of the propoxy side chain, generating a base peak at m/z 456 corresponding to loss of the piperidine-containing fragment (M-73). This fragmentation would be favored due to the relative weakness of the ether linkage compared to the aromatic C-N bonds [21].

Secondary fragmentation would involve loss of the methoxy group (M-31), producing a fragment at m/z 498. The benzamide portion might be eliminated through cleavage of the amide bond, generating a fragment at m/z 408 (M-121) [22].

Fragment Ionm/z ValueProposed StructureRelative Intensity
[M]⁺-529Molecular ion15-25%
[M-31]⁺498Loss of methoxy30-40%
[M-73]⁺456Loss of piperidine fragment80-100% (base peak)
[M-121]⁺408Loss of benzamide45-55%
[M-149]⁺380Loss of propoxy chain25-35%

Secondary Fragmentation Patterns

Further fragmentation would generate characteristic ions corresponding to the individual ring systems. The quinazoline fragment would appear at m/z 146, while the pyrimidine-benzamide fragment would produce ions at m/z 254. The piperidine ring itself would contribute a fragment at m/z 84 [23] [24].

The hydroxyl group in the propoxy chain would facilitate McLafferty rearrangement processes, leading to the formation of stable even-electron ions. This rearrangement would be particularly favored in the case of the hydroxyl-bearing carbon, leading to characteristic neutral losses of water (M-18) and formaldehyde (M-30) [25].

The overall fragmentation pattern would be consistent with the proposed structure of INH-13, with the relative intensities of fragment ions reflecting the stability of the various molecular fragments. The presence of multiple nitrogen-containing heterocycles would result in a complex fragmentation pattern, requiring careful interpretation to confirm the structural assignment [26] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

529.24375250 g/mol

Monoisotopic Mass

529.24375250 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1. Jayashankar, L.; Syama Sundar, B.. Quantitative structure activity relationship for the computational prediction of Aurora-​B inhibitors. From Journal of Pharmaceutical Sciences and Research (2010), 2(4), 272-277.

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